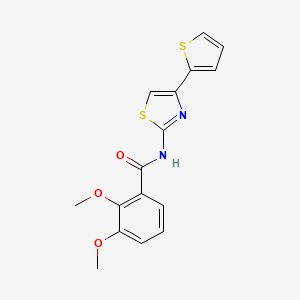
2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds with complex structures similar to "2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide", involves multi-step reactions. These processes typically start from basic quinoline or isoquinoline scaffolds, followed by functionalization through various chemical reactions. For instance, Jiang et al. (2011) described a new route for preparing N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for selective EGFR kinase inhibitors, which could share similarities with the synthesis pathways for the compound (Jiang et al., 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity and chemical properties. Studies involving molecular docking and structural analysis, such as those by Mehta et al. (2019), can provide insights into the molecular interactions and potential biological targets of similar compounds (Mehta et al., 2019).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization, substitution, and conjugation, which significantly affect their chemical properties. The work by Sirakanyan et al. (2015) on the reaction of 2-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides with bases showcases the types of chemical transformations that can be expected (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are essential for their practical application. Although specific data on "this compound" are not available, similar studies on quinoline derivatives provide a basis for understanding these aspects.
Chemical Properties Analysis
Chemical properties, such as reactivity with different reagents, pH stability, and photochemical behavior, play a crucial role in the compound's application and behavior in biological systems. The study of analogous compounds, like those discussed by Kobayashi et al. (2007) on the iodine-mediated cyclization of quinoline derivatives, can offer insights into the chemical behavior and properties of the compound of interest (Kobayashi et al., 2007).
科学的研究の応用
Chemical Synthesis and Derivatives
- Quinazoline and 4H-3, 1-Benzoxazin-4-one Derivatives Synthesis : Triethyloxonium fluoroborate reaction with various acid amides, including benzoylaminobenzamide, results in the formation of quinazoline and benzoxazin derivatives, demonstrating the chemical versatility and potential synthetic applications of compounds similar to the queried compound (T. Kato, A. Takada, T. Ueda, 1976).
Coordination Chemistry and Antioxidant Activity
- Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives (structurally related to the queried compound) have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activities, indicating potential applications in bioinorganic chemistry and pharmaceuticals (K. Chkirate et al., 2019).
Pharmacological Research
- Inhibitor of If Channel : The compound YM758, which contains structural elements similar to the queried compound, acts as an inhibitor of the If current channel in the heart. This suggests potential applications in the treatment of conditions like angina and atrial fibrillation (K. Umehara et al., 2009).
- VEGFR-2 and EGFR Tyrosine Kinases Inhibition : A derivative of quinazolinone, similar in structure to the queried compound, has shown potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This highlights its potential as an effective anti-cancer agent (Y. Riadi et al., 2021).
- Antimicrobial and Anticancer Potentials : Derivatives of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, structurally related to the queried compound, have been synthesized and evaluated for antimicrobial and anticancer activities. Their molecular docking study suggests their potential as leads for rational drug designing (S. Mehta et al., 2019).
Crystallography and Material Science
- Structural Aspects in Crystallography : Research on amide-containing isoquinoline derivatives, related to the queried compound, has revealed insights into their structural aspects, such as gel formation and salt compound creation, suggesting applications in crystal engineering and material science (A. Karmakar et al., 2007).
特性
IUPAC Name |
2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O3/c1-3-18-6-13-24-22(14-18)27(33)23(26(32)19-7-9-20(28)10-8-19)15-30(24)16-25(31)29-21-11-4-17(2)5-12-21/h4-15H,3,16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQJYGNBDILCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2480661.png)



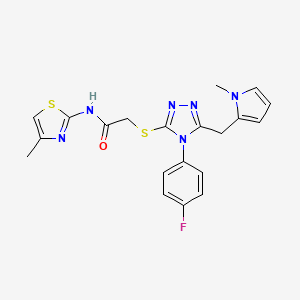
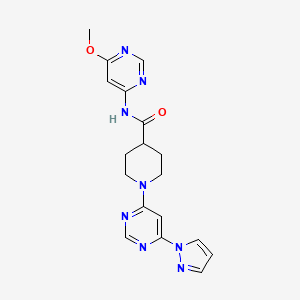
![(E)-4-(Dimethylamino)-N-[2-(4-methoxy-N-methylanilino)ethyl]-N-methylbut-2-enamide](/img/structure/B2480671.png)
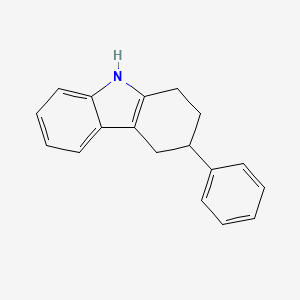
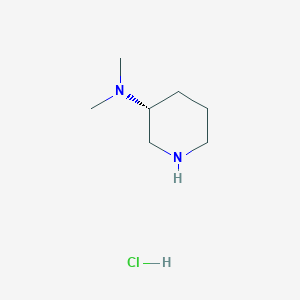
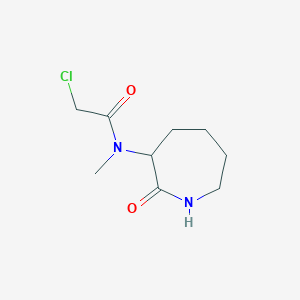
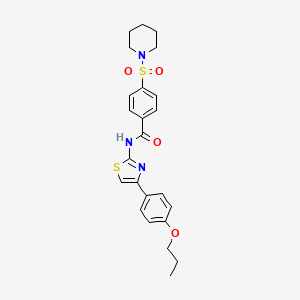
![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate](/img/structure/B2480680.png)
![2-imino-1-(2-methoxyethyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2480682.png)
